molecular formula C36H45Cl2N7O13 B593705 Fluo-3 (ammonium salt) CAS No. 339221-91-9

Fluo-3 (ammonium salt)

Cat. No.: B593705
CAS No.: 339221-91-9
M. Wt: 854.7
InChI Key: ABPVTPOQYAKASW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Fluo-3 (ammonium salt), also known as Pentakisammonium 2,2’-{[2-(2-{2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetate, primarily targets intracellular calcium (Ca2+) concentrations . Calcium is a key second messenger within cells, playing a crucial role in various cellular processes .

Mode of Action

This compound operates based on its ability to bind to calcium ions (Ca2+). It is essentially nonfluorescent, but upon binding of Ca2+, its fluorescence increases sharply . This property makes it particularly useful for live-cell imaging .

Biochemical Pathways

The specific properties of Fluo-3 enable researchers to investigate the time-resolved dynamics of intracellular signal transduction in a diverse range of cells . By measuring changes in intracellular calcium levels, it provides insights into cellular processes that are regulated by calcium .

Pharmacokinetics

The salts of Fluo-3 are unable to penetrate cells. Once inside the cell, unspecific esterases cleave the ester, effectively trapping Fluo-3 .

Result of Action

The large change in fluorescence coupled with a good yield of photons provides very high contrast, which allows the detection of microscopic calcium release events inside cells, often referred to as "Calcium sparks" .

Action Environment

The action of Fluo-3 is influenced by environmental factors such as light and temperature. Its absorption maximum at 506 nm makes it compatible with excitation at 488 nm by argon-ion laser sources . Therefore, it is extensively used in environments where visible light excitation is available, such as in flow cytometry and confocal laser scanning microscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cephaeline can be synthesized through various chemical processes. One common method involves the extraction of the compound from the roots of Cephaelis ipecacuanha using solvents like ethanol. The extracted compound is then purified through chromatographic techniques .

Industrial Production Methods: Industrial production of cephaeline typically involves large-scale extraction from ipecac roots. The roots are dried, powdered, and subjected to solvent extraction. The resulting extract is then purified using partition chromatography to separate cephaeline from other alkaloids like emetine .

Chemical Reactions Analysis

Types of Reactions: Cephaeline undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Cephaeline can be oxidized using reagents like potassium permanganate under acidic conditions.

    Reduction: Reduction of cephaeline can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions under basic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of cephaeline, such as demethylated or hydroxylated compounds .

Scientific Research Applications

Cephaeline has a wide range of scientific research applications:

Properties

IUPAC Name

pentaazanium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-3-oxido-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30Cl2N2O13.5H3N/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36;;;;;/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50);5*1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPVTPOQYAKASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)[O-])Cl)N(CC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45Cl2N7O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657539
Record name Pentakisammonium 2,2'-{[2-(2-{2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

854.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134907-84-9
Record name Pentakisammonium 2,2'-{[2-(2-{2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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